molecular formula C12H7F3N2O2 B8638904 5-Nitro-2-(4-(trifluoromethyl)phenyl)pyridine

5-Nitro-2-(4-(trifluoromethyl)phenyl)pyridine

Cat. No. B8638904
M. Wt: 268.19 g/mol
InChI Key: NBWFANWNJHIDBJ-UHFFFAOYSA-N
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Patent
US08933104B2

Procedure details

To a solution of 5-nitro-2-(4-(trifluoromethyl)phenyl)pyridine (260 mg, 0.97 mmol) in ethanol (10 mL) and tetrahydrofuran (5 mL) was added 10 wt % palladium on carbon (100 mg). The reaction was pressurized to 50 psi hydrogen and stirred at room temperature for 4 hours. The reaction was filtered through Celite and concentrated to give 6-(4-(trifluoromethyl)phenyl)pyridin-3-amine (220 mg, 95%). 1H NMR (400 MHz, CD3OD, δ): 7.98 (s, 1H), 7.88 (d, 2H), 7.60 (d2H), 7.54 (d, 1H), 7.09 (d, 1H).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=2)=[N:8][CH:9]=1)([O-])=O.[H][H]>C(O)C.O1CCCC1.[Pd]>[F:19][C:16]([F:17])([F:18])[C:13]1[CH:12]=[CH:11][C:10]([C:7]2[N:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(C=N1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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